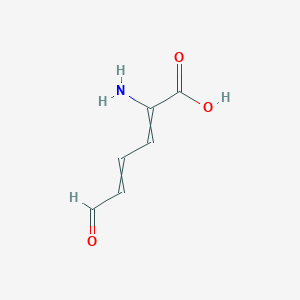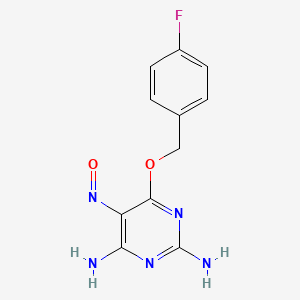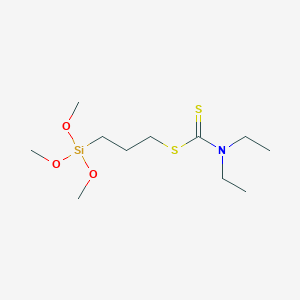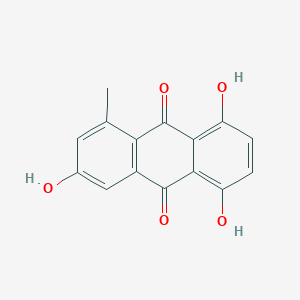
Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- is an organotellurium compound characterized by the presence of tellurium atoms bonded to benzene rings substituted with trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- typically involves the reaction of tellurium tetrachloride with 4-(trifluoromethyl)phenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide and related compounds.
Reduction: Production of lower oxidation state tellurium compounds.
Substitution: Generation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- involves its interaction with molecular targets through its tellurium center and trifluoromethyl groups. The compound can form coordination complexes with metal ions and participate in redox reactions. These interactions can modulate various biochemical pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-bis(trifluoromethyl)-: Similar structure but lacks the tellurium center.
Trifluorotoluene: Contains a trifluoromethyl group but differs in its overall structure and properties.
Uniqueness
Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- is unique due to the presence of tellurium, which imparts distinct chemical reactivity and potential applications compared to other trifluoromethyl-substituted benzene derivatives. The combination of tellurium and trifluoromethyl groups enhances its versatility in various chemical and biological contexts.
Propriétés
Numéro CAS |
144381-98-6 |
|---|---|
Formule moléculaire |
C14H8F6Te |
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]tellanylbenzene |
InChI |
InChI=1S/C14H8F6Te/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H |
Clé InChI |
WCSVEAYZXFHRND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)[Te]C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)



![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)







![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

